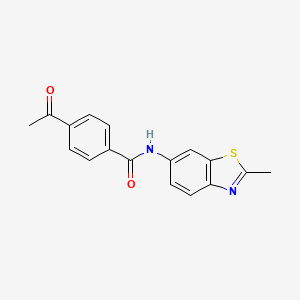

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-10(20)12-3-5-13(6-4-12)17(21)19-14-7-8-15-16(9-14)22-11(2)18-15/h3-9H,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIENQCFYTHWGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has shown promise as an antimicrobial agent, with studies demonstrating its activity against various bacterial and fungal strains . In medicine, it has been investigated for its anticancer properties, with research indicating its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis, such as dihydroorotase and DNA gyrase . In anticancer research, it induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential . The compound also interferes with cell cycle progression by modulating the expression of cyclins and cyclin-dependent kinases .

Comparison with Similar Compounds

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-(4-aminophenyl)benzothiazole . These compounds share similar structural features but differ in their functional groups and biological activities. For example, 2-aminobenzothiazole is known for its anticancer properties, while 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry .

Biological Activity

4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide moiety attached to a 2-methyl-1,3-benzothiazole ring with an acetyl group at the para position. This unique structure contributes to its reactivity and biological properties.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of DprE1 Enzyme : The compound has been identified as a potent inhibitor of the DprE1 enzyme in Mycobacterium tuberculosis, disrupting the arabinogalactan biosynthetic pathway essential for bacterial cell wall integrity.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, potentially through interactions with bacterial enzymes or receptors.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The results are summarized in the following table:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 32 µg/mL |

| Escherichia coli | Inhibitory | 64 µg/mL |

| Mycobacterium tuberculosis | Potent inhibition | 16 µg/mL |

These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from these studies:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 12.5 | Significant reduction in cell viability |

| MDA-MB-231 | 15.0 | Induction of apoptosis |

| A549 | 18.5 | Cell cycle arrest at G2/M phase |

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Case Studies

A recent study focused on the synthesis and biological evaluation of benzothiazole derivatives, including this compound. The study highlighted its selective activity against certain cancer cell lines and its potential role in drug development . Another investigation reported its efficacy as an anti-tubercular agent, reinforcing its significance in treating resistant strains of Mycobacterium tuberculosis.

Q & A

Q. What are the established synthetic routes for 4-acetyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide?

The synthesis typically involves:

- Benzothiazole core formation : Cyclization of 2-aminothiophenol derivatives with ketones or aldehydes under acidic conditions.

- Substituent introduction : Acetylation and methylation via nucleophilic substitution or coupling reactions. For example, describes chlorination and acetylation steps for a structurally analogous compound .

- Amide coupling : Reacting the benzothiazole amine with 4-acetylbenzoyl chloride using carbodiimide coupling agents (e.g., DCC) in anhydrous conditions .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize assays aligned with benzothiazole derivatives' known activities:

- Anticancer : Test against cancer cell lines (e.g., MTT assay) targeting tyrosine kinase or DNA gyrase pathways .

- Antiviral : Screen against RNA viruses (e.g., filoviruses) using viral entry inhibition assays, as seen in related benzothiazoles .

- Enzyme inhibition : Use fluorometric or colorimetric assays for dihydroorotase or kinases .

Q. How do structural features like the benzothiazole moiety influence bioactivity?

- The benzothiazole core enhances π-π stacking with enzyme active sites (e.g., tyrosine kinase), improving binding affinity .

- The 4-acetyl group may facilitate hydrogen bonding with catalytic residues, as observed in similar compounds .

- Substituents like the 2-methyl group modulate lipophilicity, affecting membrane permeability and cellular uptake .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the compound’s structural model?

- Data collection : Use high-resolution (<1.0 Å) single-crystal diffraction data.

- Structure solution : Employ SHELXD for phase determination via direct methods .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate using R-factors and electron density maps .

Q. What mechanisms explain its enzyme inhibition (e.g., dihydroorotase, tyrosine kinase)?

- Dihydroorotase inhibition : The acetyl group may chelate Zn²⁺ ions in the enzyme’s active site, disrupting pyrimidine biosynthesis .

- Tyrosine kinase inhibition : Molecular docking studies suggest the benzothiazole moiety occupies the ATP-binding pocket, competing with substrate binding .

Q. How should researchers address contradictions in biological assay data?

- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.

- Structural analogs : Compare results with derivatives (e.g., chloro or methoxy variants) to identify substituent-specific effects .

- Hydrogen bonding analysis : Use graph-set analysis ( ) to correlate crystal packing with solubility discrepancies in vitro .

Q. What computational tools aid in structural and electronic analysis?

- WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and hydrogen bonding networks from crystallographic data .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for functionalization .

Q. How do hydrogen bonding patterns impact crystallization and stability?

- Graph-set analysis ( ) identifies recurring motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice.

- Strong N–H···O and C–H···S interactions in benzothiazole derivatives often correlate with high thermal stability .

Q. What strategies optimize structure-activity relationships (SAR) with analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.